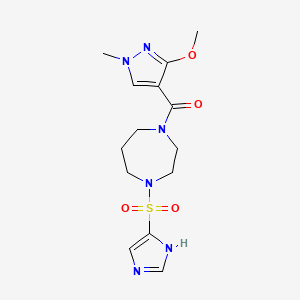
(1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol” is a chemical compound with the molecular formula C10H15NOS . It is a nitrogen-containing heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles . The structure of a similar compound was determined by X-ray diffraction analysis .Applications De Recherche Scientifique
High-Efficiency Polymer Solar Cells
The application of methanol treatment, presumably involving compounds similar to "(1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol," has significantly enhanced the efficiency of polymer solar cells. This treatment improved various device properties, including built-in voltage, series resistance, charge-transport, charge extraction, and reduced charge recombination. These improvements collectively contributed to a simultaneous enhancement in key performance metrics such as open-circuit voltage, short-circuit current, and fill factor in the devices (Huiqiong Zhou et al., 2013).
Chemosensors for Transition Metal Ions
Compounds with structural similarities to "this compound" have been synthesized and characterized for their molecular recognition abilities toward transition metal ions. Notably, some of these compounds exhibited remarkable selectivity towards Cu2+ ions in methanol or methanol–water mixtures, with complexation accompanied by a noticeable color change. This property makes them valuable as chemosensors for detecting specific metal ions (Prajkta Gosavi-Mirkute et al., 2017).
Corrosion Inhibition
Research has also been conducted on derivatives of this compound as corrosion inhibitors for mild steel in acidic media. Findings suggest that these derivatives can effectively inhibit corrosion, attributing their efficiency to the ability to adsorb on the mild steel surface through interactions with iron atoms. Such compounds offer promising solutions for protecting metals against corrosion (2017).
Nonlinear Optical Properties
Thienyl-substituted pyridinium salts, related to the thiophenyl component of "this compound," have been synthesized and investigated for their second-order nonlinear optical properties. These compounds exhibit noncentrosymmetric structures and significant second harmonic generation efficiency, indicating their potential for applications in nonlinear optics (Liang Li et al., 2012).
Synthesis and Characterization of Novel Compounds
Research has extended into synthesizing and characterizing novel compounds with the thiophenyl and pyrrolidinyl methanol components for various applications, including organic synthesis and materials science. These studies provide insights into the chemical behaviors, reaction mechanisms, and potential applications of such compounds in creating advanced materials and catalysts (Seda A. Torosyan et al., 2019).
Propriétés
IUPAC Name |
[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c12-7-10-2-1-4-11(10)6-9-3-5-13-8-9/h3,5,8,10,12H,1-2,4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDSFHWFRMLZNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CSC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

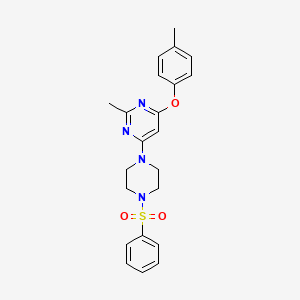
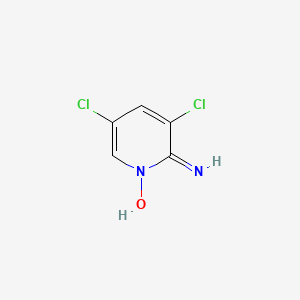
![6-ethyl 3-methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2601911.png)
![2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2601912.png)
![2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine 2,2,2-trifluoroacetate](/img/structure/B2601913.png)
![Ethyl 3-(4-fluorophenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2601914.png)
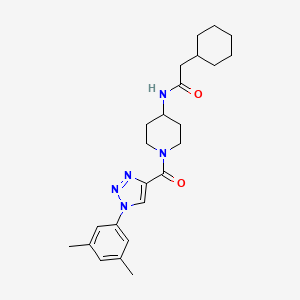
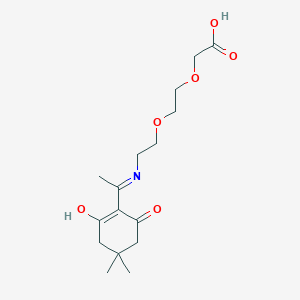
![Methyl (E)-4-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylamino]-4-oxobut-2-enoate](/img/structure/B2601919.png)
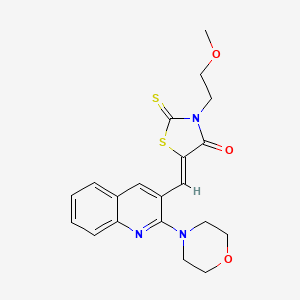
![1-methyl-2-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2601921.png)
![Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate](/img/structure/B2601922.png)
